

Spectroscopic Analysis of 1-Boc-3-isobutylpiperazine: A Comparative Guide

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Compound of Interest

Compound Name: **1-Boc-3-isobutylpiperazine**

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For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of the spectroscopic data for **1-Boc-3-isobutylpiperazine** and its analogues. Due to the limited availability of public domain spectroscopic data for **1-Boc-3-isobutylpiperazine**, this guide leverages data from closely related compounds, 1-Boc-piperazine and (R)-1-Boc-3-methylpiperazine, to provide a foundational understanding and predictive comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **1-Boc-3-isobutylpiperazine**'s structural analogues. These data points are crucial for the identification and purity assessment of N-Boc-protected piperazine derivatives.

Table 1: ^1H NMR Spectroscopic Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
1-Boc-piperazine	CDCl ₃	3.44 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H), 1.46 (s, 9H, Boc-H)
(R)-1-Boc-3-methylpiperazine	CDCl ₃	3.75-3.65 (m, 1H), 3.55-3.45 (m, 1H), 3.05-2.95 (m, 1H), 2.90-2.70 (m, 3H), 2.65-2.55 (m, 1H), 1.46 (s, 9H, Boc-H), 1.06 (d, 3H, CH ₃)
1-Boc-3-isobutylpiperazine (Predicted)	CDCl ₃	Similar piperazine ring protons signals to the methyl analogue, with additional characteristic isobutyl signals: ~0.9 (d, 6H, CH(CH ₃) ₂), ~1.7 (m, 1H, CH(CH ₃) ₂), ~1.4 (m, 2H, CH ₂ -isobutyl). The Boc signal will be at ~1.46 (s, 9H).

Table 2: ¹³C NMR Spectroscopic Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm, Assignment
1-Boc-piperazine	CDCl ₃	154.7 (C=O), 79.5 (C(CH ₃) ₃), 44.5 (piperazine-C), 28.4 (C(CH ₃) ₃)
(R)-1-Boc-3-methylpiperazine	CDCl ₃	154.7 (C=O), 79.4 (C(CH ₃) ₃), 52.3, 49.8, 45.9, 45.4 (piperazine-C), 28.4 (C(CH ₃) ₃), 19.4 (CH ₃)
1-Boc-3-isobutylpiperazine (Predicted)	CDCl ₃	Expected signals for the piperazine ring and Boc group similar to the analogues, with additional isobutyl signals around 42 (CH ₂), 25 (CH), and 22 (CH ₃).

Table 3: Mass Spectrometry and IR Data Comparison

Compound	MS (ESI-TOF) [M+H] ⁺	IR (cm ⁻¹) Key Absorptions
1-Boc-piperazine	187.1441	~2975 (C-H), ~1690 (C=O, Boc), ~1170 (C-O)
(R)-1-Boc-3-methylpiperazine	201.1598	~2970 (C-H), ~1690 (C=O, Boc), ~1165 (C-O)
1-Boc-3-isobutylpiperazine	243.2067 (Calculated)	Expected: ~2960 (C-H), ~1690 (C=O, Boc), ~1170 (C-O)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used to observe $[M+H]^+$ and $[M+Na]^+$ ions.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks.

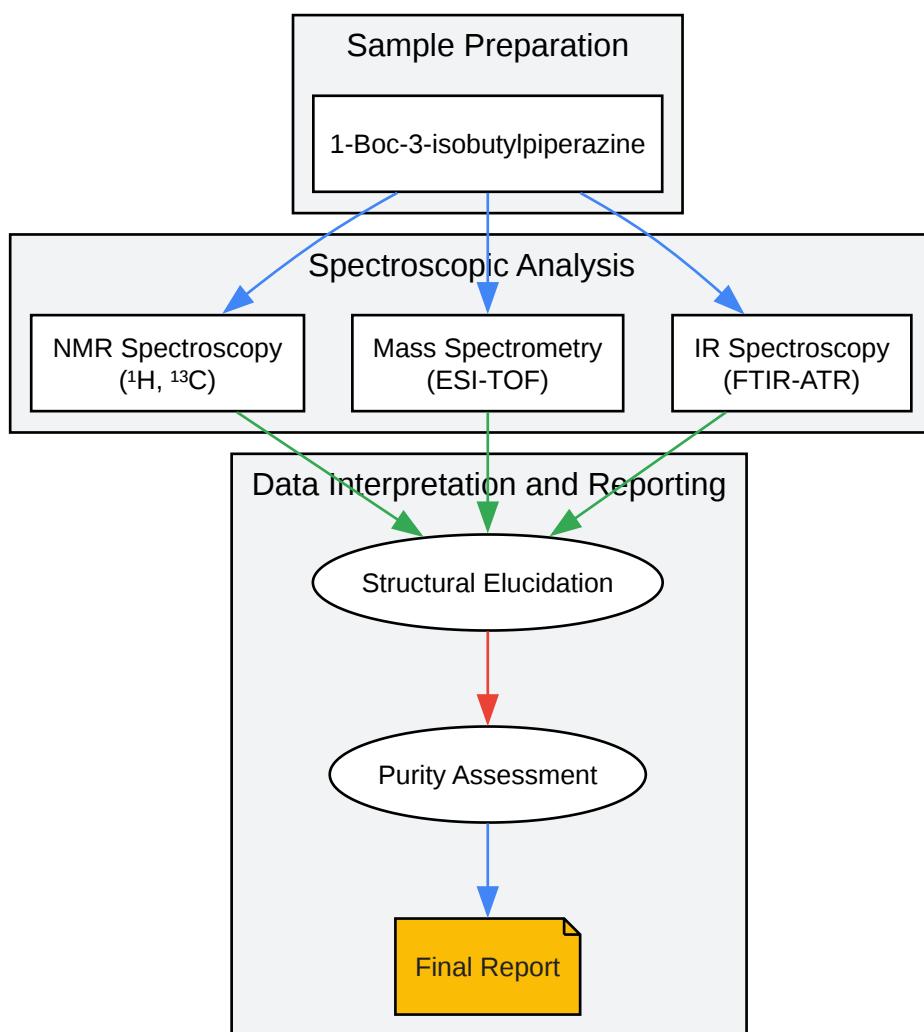
Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation:
 - Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - Thin Film: Dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[\[1\]](#)
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .[\[1\]](#)
 - Resolution: 4 cm^{-1} .[\[1\]](#)

- Number of Scans: 16-32.[\[1\]](#)
- Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-Boc-3-isobutylpiperazine**.



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References

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